(7S,9S)-9-acetyl-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-4-(trideuterio(113C)methoxy)-8,10-dihydro-7H-tetracene-5,12-dione
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Overview
Description
Daunorubicin-13C-d3 is a labeled analogue of daunorubicin, an anthracycline antibiotic used primarily in the treatment of various types of leukemia, including acute myeloid leukemia and acute lymphocytic leukemia . The compound is isotopically labeled with carbon-13 and deuterium, making it useful as an internal standard in mass spectrometry for the quantification of daunorubicin .
Preparation Methods
The preparation of Daunorubicin-13C-d3 involves the incorporation of carbon-13 and deuterium into the daunorubicin molecule. This can be achieved through synthetic routes that introduce these isotopes at specific positions within the molecule. One common method involves the use of labeled precursors in the synthesis of daunorubicin . The reaction conditions typically include the use of organic solvents and catalysts to facilitate the incorporation of the isotopes. Industrial production methods may involve large-scale synthesis using similar techniques, with additional steps for purification and quality control to ensure the desired isotopic enrichment and chemical purity .
Chemical Reactions Analysis
Daunorubicin-13C-d3 undergoes various chemical reactions similar to those of daunorubicin. These reactions include:
Oxidation: Daunorubicin can be oxidized to form daunorubicinol, a less active metabolite.
Reduction: The quinone moiety of daunorubicin can be reduced to form hydroquinone derivatives.
Substitution: Daunorubicin can undergo substitution reactions, particularly at the amino group, to form various derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions include daunorubicinol and other daunorubicin derivatives .
Scientific Research Applications
Daunorubicin-13C-d3 is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its primary application is as an internal standard in mass spectrometry for the quantification of daunorubicin in biological samples . This is crucial for pharmacokinetic studies and therapeutic drug monitoring. Additionally, Daunorubicin-13C-d3 is used in studies investigating the metabolism and pharmacodynamics of daunorubicin, helping to elucidate its mechanisms of action and potential side effects .
In biology and medicine, Daunorubicin-13C-d3 is used to study the effects of daunorubicin on cancer cells, including its ability to induce apoptosis and its interactions with cellular components . It is also used in research on drug resistance mechanisms in leukemia cells .
Mechanism of Action
Daunorubicin-13C-d3, like daunorubicin, exerts its effects primarily through intercalation into DNA and inhibition of topoisomerase II . This prevents the relaxation of supercoiled DNA, thereby inhibiting DNA replication and transcription. The compound also generates reactive oxygen species, leading to oxidative damage to cellular components . These actions result in the induction of apoptosis in cancer cells .
The molecular targets of daunorubicin include DNA and topoisomerase II, and the pathways involved in its mechanism of action include the sphingomyelin-ceramide pathway and the activation of the MEKK1-SEK1-JNK cascade .
Comparison with Similar Compounds
Daunorubicin-13C-d3 is similar to other labeled analogues of anthracycline antibiotics, such as doxorubicin-13C-d3 and epirubicin-13C-d3 . These compounds are also used as internal standards in mass spectrometry and share similar mechanisms of action and applications in scientific research . Daunorubicin-13C-d3 is unique in its specific labeling pattern and its use in studies focused on daunorubicin .
Similar compounds include:
Doxorubicin-13C-d3: Another labeled anthracycline used as an internal standard in mass spectrometry.
Epirubicin-13C-d3: A labeled analogue of epirubicin, used in similar applications.
Daunorubicin-13C-d3 stands out due to its specific application in studies related to daunorubicin and its unique isotopic labeling, which provides distinct advantages in mass spectrometric analysis .
Properties
Molecular Formula |
C27H29NO10 |
---|---|
Molecular Weight |
531.5 g/mol |
IUPAC Name |
(7S,9S)-9-acetyl-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-4-(trideuterio(113C)methoxy)-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C27H29NO10/c1-10-22(30)14(28)7-17(37-10)38-16-9-27(35,11(2)29)8-13-19(16)26(34)21-20(24(13)32)23(31)12-5-4-6-15(36-3)18(12)25(21)33/h4-6,10,14,16-17,22,30,32,34-35H,7-9,28H2,1-3H3/t10-,14-,16-,17-,22+,27-/m0/s1/i3+1D3 |
InChI Key |
STQGQHZAVUOBTE-GRHMMMPSSA-N |
Isomeric SMILES |
[2H][13C]([2H])([2H])OC1=CC=CC2=C1C(=O)C3=C(C4=C(C[C@](C[C@@H]4O[C@H]5C[C@@H]([C@@H]([C@@H](O5)C)O)N)(C(=O)C)O)C(=C3C2=O)O)O |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)N)O |
Origin of Product |
United States |
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